

Aclerastide vs. Becaplermin: A Comparative Analysis in Diabetic Foot Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **aclerastide** and becaplermin, two therapeutic agents investigated for the treatment of diabetic foot ulcers (DFUs). The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, experimental validation, and clinical outcomes.

Executive Summary

Becaplermin (Regranex®) is a recombinant human platelet-derived growth factor (rhPDGF-BB) and remains the only growth factor approved by the U.S. Food and Drug Administration (FDA) for the topical treatment of diabetic neuropathic foot ulcers.[1][2] In contrast, **aclerastide** (DSC127), an angiotensin II analog, underwent clinical development but its Phase III trials were terminated due to a determination of futility, as it did not meet the primary endpoint of complete wound closure.[3] Preclinical studies initially suggested **aclerastide**'s potential, with some research indicating superiority over becaplermin in animal models.[4] However, subsequent investigations revealed that **aclerastide** may increase levels of detrimental factors in the wound environment, such as reactive oxygen species and matrix metalloproteinase-9 (MMP-9), potentially contributing to its clinical trial failure.[4]

Mechanism of Action

The fundamental difference between **aclerastide** and becaplermin lies in their distinct molecular targets and signaling pathways.



Aclerastide is an analog of angiotensin II and functions as an agonist for the angiotensin II receptor. Its mechanism of action is thought to involve promoting the proliferation of progenitor cells, accelerating vascularization, enhancing collagen deposition, and stimulating reepithelialization.

Becaplermin is a recombinant form of human platelet-derived growth factor-BB (PDGF-BB).[5] It promotes wound healing by binding to the beta platelet-derived growth factor receptor, which initiates a cascade of intracellular signaling.[5] This leads to the chemotactic recruitment and proliferation of cells essential for wound repair, and enhances the formation of granulation tissue.[5]

Signaling Pathways

The signaling cascades initiated by **aclerastide** and becaplermin are central to their wound healing effects.

Aclerastide Signaling Pathway

Aclerastide is believed to exert its effects through the Angiotensin II receptor, leading to downstream signaling that promotes cellular processes involved in wound healing.



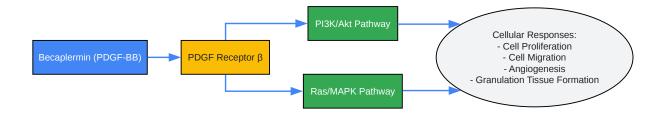
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Aclerastide's proposed signaling cascade.

Becaplermin Signaling Pathway

Becaplermin activates the PDGF receptor, leading to the activation of two key signaling pathways: PI3K/Akt and Ras/MAPK, which are critical for cell survival, growth, and proliferation.





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Becaplermin's dual signaling pathways.

Preclinical Data in Diabetic Wound Models

Direct comparative preclinical studies with quantitative data are limited in the published literature. However, a study by Rodgers et al. (2003) is cited as having shown superior efficacy of **aclerastide** over becaplermin in the db/db mouse model of wound healing.[4] This study reported that topical application of **aclerastide** (0.1 mg/wound/day for 5 days) resulted in better healing outcomes than becaplermin.[4] Unfortunately, specific quantitative data from this direct comparison is not readily available in subsequent publications.

Other studies have investigated **aclerastide** independently and have pointed to a potential downside. Research has shown that in diabetic mouse wounds, **aclerastide** treatment can lead to increased levels of reactive oxygen species and active MMP-9, both of which are detrimental to the wound healing process and may explain its failure in clinical trials.[4]

Clinical Trial Performance

The clinical development pathways of **aclerastide** and becaplermin have yielded starkly different outcomes.

Aclerastide Clinical Trial Data

Aclerastide's development was halted during Phase III clinical trials. The decision was based on a futility analysis which indicated that the primary efficacy endpoint of confirmed complete wound closure within 12 weeks of treatment initiation would not be met.[3] No safety concerns were attributed to aclerastide in these trials.[3]



Trial Phase	Key Finding	Reference
Phase III	Terminated due to futility; did not meet primary endpoint of complete wound closure at 12 weeks.	,[3]

Becaplermin Clinical Trial Data

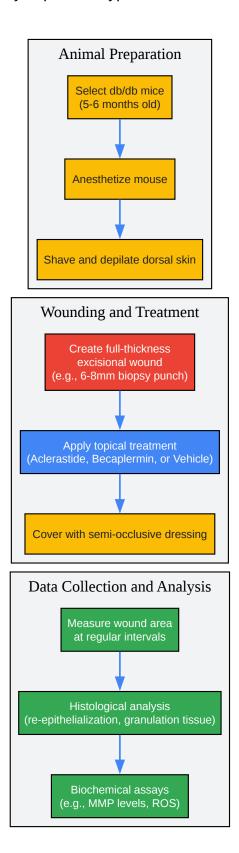
Becaplermin has undergone extensive clinical evaluation and is an FDA-approved treatment for diabetic foot ulcers. Multiple randomized controlled trials have demonstrated its efficacy in improving healing rates compared to placebo or standard care alone.

Study	Treatment Groups	Complete Healing Rate	Mean/Median Time to Healing	Reference
Wieman et al. (1998)	Becaplermin 100 μg/g vs. Placebo	50% vs. 35%	Not Reported	[6]
Combined Analysis (Smiell et al., 1999)	Becaplermin 100 μg/g vs. Placebo	50% vs. 36%	30% reduction in time to 35th percentile of healing	[7]
Embil et al. (2000)	Becaplermin 100 μg/g (Open- label)	57.5%	63 days (mean)	[8]
Margolis et al. (2005)	Becaplermin vs. No Becaplermin	33.5% vs. 25.8%	Not Reported	[8]
Bhansali et al. (2009)	Becaplermin + Standard Care vs. Standard Care	100% in both groups	50.1 days vs. 86.1 days (average)	[1]

Experimental Protocols Diabetic Mouse (db/db) Wound Healing Model



A common preclinical model for studying diabetic wound healing is the genetically diabetic db/db mouse, which mimics many aspects of type 2 diabetes in humans.





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- To cite this document: BenchChem. [Aclerastide vs. Becaplermin: A Comparative Analysis in Diabetic Foot Ulcer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666543#aclerastide-versus-becaplermin-in-diabetic-foot-ulcer-models]

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